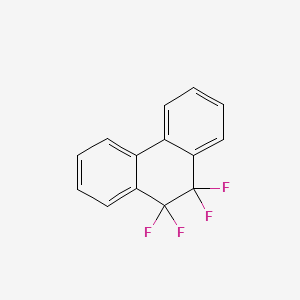

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene

Vue d'ensemble

Description

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene: is a fluorinated organic compound with the molecular formula C14H8F4 This compound is characterized by the presence of four fluorine atoms attached to the phenanthrene core, specifically at the 9 and 10 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions may involve reagents such as or .

Substitution: The compound can participate in substitution reactions, where the fluorine atoms may be replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of phenanthrenequinone derivatives.

Reduction: Formation of partially or fully reduced phenanthrene derivatives.

Substitution: Formation of substituted phenanthrene compounds with various functional groups.

Applications De Recherche Scientifique

Hepatitis C Virus Inhibition

One of the most significant applications of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene is its role as an inhibitor of the hepatitis C virus (HCV). Research indicates that this compound exhibits potent antiviral activity against HCV, making it a candidate for developing new antiviral therapies. The compound's effectiveness is attributed to its ability to inhibit viral replication mechanisms, which is crucial for treating HCV infections .

Table 1: Efficacy of this compound Against HCV

Inhibition of SARS-CoV-2

Recent studies have also identified derivatives of 9,10-dihydrophenanthrene as potential inhibitors of the SARS-CoV-2 main protease (3CL pro), a critical enzyme for viral replication in COVID-19. The structure-activity relationship (SAR) studies have shown that specific modifications to the dihydrophenanthrene scaffold enhance its inhibitory potency against this protease. For instance, compounds derived from this scaffold displayed IC50 values ranging from 1.55 μM to 1.81 μM .

Table 2: Inhibitory Activity of Dihydrophenanthrene Derivatives Against SARS-CoV-2

Structure-Activity Relationship Studies

SAR studies are vital for understanding how modifications to the chemical structure of 9,9,10-tetrafluoro-9,10-dihydrophenanthrene can influence its biological activity. Research has shown that increasing the bulkiness of substituents on certain positions of the phenanthrene ring enhances inhibitory activity against both HCV and SARS-CoV-2.

Key Findings from SAR Studies:

- Larger substituents at the R1 position improve antiviral activity.

- The conversion of functional groups at various positions can significantly affect binding affinity and efficacy.

The promising results from studies involving this compound suggest several future directions:

- Further optimization of derivatives for enhanced antiviral activity.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of additional therapeutic applications beyond viral infections.

Case Study: Development as an Antiviral Agent

A notable case study involved the systematic screening of a library containing derivatives of this compound against various viral targets. The findings revealed several candidates with significant antiviral properties that warrant further investigation in preclinical models.

Mécanisme D'action

The mechanism of action of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and stability. The pathways involved may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

9,10-Dihydrophenanthrene: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

9,9,10,10-Tetrachloro-9,10-dihydrophenanthrene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

9,9,10,10-Tetrabromo-9,10-dihydrophenanthrene: Bromine atoms impart different physical and chemical properties compared to fluorine.

Uniqueness: The presence of fluorine atoms in 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene imparts unique properties such as increased thermal stability, resistance to oxidation, and enhanced lipophilicity. These characteristics make it distinct from its halogenated counterparts and valuable in various scientific and industrial applications.

Activité Biologique

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is a fluorinated derivative of 9,10-dihydrophenanthrene, a compound that has garnered attention in various biological studies due to its promising pharmacological properties. This article explores the biological activity of this compound, focusing on its potential as an antiviral agent and its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a unique tetrafluorinated structure that enhances its stability and bioactivity compared to non-fluorinated analogs. The presence of fluorine atoms can significantly influence the compound's lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against the SARS-CoV-2 3CL protease (3CL pro), which is crucial for viral replication. In particular, two derivatives (C1 and C2) showed potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively . These compounds act through a mixed-inhibition mechanism as confirmed by enzyme kinetics assays.

Table 1: Inhibitory Activity of Dihydrophenanthrene Derivatives Against SARS-CoV-2 3CL Pro

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed |

| C2 | 1.81 ± 0.17 | Mixed |

| A5 | 6.44 | Competitive |

| A4 | 9.06 | Competitive |

This data suggests that the structural modifications in tetrafluorinated derivatives can enhance their inhibitory potency against viral proteases.

Dihydrophenanthrenes are noted for their bioactive properties in various medicinal plants from the Orchidaceae family. These compounds have been linked to anti-inflammatory, anti-tumor, anti-oxidation, and anti-bacterial activities . For example, studies have shown that dihydrophenanthrenes derived from Pholidota and Dendrobium species possess significant therapeutic potential in traditional medicine practices .

Table 2: Biological Activities of Dihydrophenanthrenes from Orchidaceae

| Plant Species | Active Compound | Biological Activity |

|---|---|---|

| Pholidota chinensis | 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | Anti-inflammatory |

| Dendrobium nobile | (9S)-9,10-dihydro-5-methoxy-4,7,9-phenanthrenetriol | Anti-tumor |

| Bletilla striata | 2,7-Dihydroxy-3-(p-hydroxybenzyl)-9,10-dihydrophenanthrene | Antioxidant |

The mechanisms by which tetrafluorinated dihydrophenanthrenes exert their biological effects are not fully elucidated but are believed to involve interactions with specific protein targets within cells. Molecular docking studies indicate that these compounds can bind effectively to enzyme active sites due to their structural complementarity . The fluorine substituents may also enhance binding affinity through increased hydrophobic interactions.

Case Studies

A notable case study involved the evaluation of tetrafluorinated derivatives in vitro against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Propriétés

IUPAC Name |

9,9,10,10-tetrafluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJUXMRRLYLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476962 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-64-2 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene against HCV?

A1: While the provided abstract [] states that compounds containing the this compound structure exhibit HCV inhibitory activity, the specific mechanism of action is not described in the abstract. Further research and publications are needed to elucidate how this compound interacts with its target and the downstream effects leading to HCV inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.